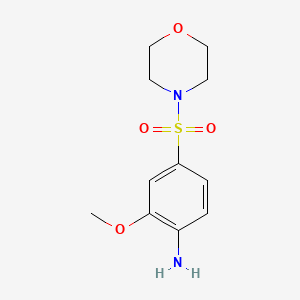2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine
CAS No.: 380341-86-6
Cat. No.: VC4265377
Molecular Formula: C11H16N2O4S
Molecular Weight: 272.32
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 380341-86-6 |
|---|---|
| Molecular Formula | C11H16N2O4S |
| Molecular Weight | 272.32 |
| IUPAC Name | 2-methoxy-4-morpholin-4-ylsulfonylaniline |
| Standard InChI | InChI=1S/C11H16N2O4S/c1-16-11-8-9(2-3-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3 |
| Standard InChI Key | KZIPUYQHEQYYPR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N |
Introduction
Chemical and Structural Properties
Molecular Architecture
2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine features a phenyl ring with three substituents:
-
Methoxy group (-OCH₃) at the 2-position, contributing electron-donating effects.
-
Morpholine-4-sulfonyl group at the 4-position, comprising a sulfonamide bridge linked to a morpholine ring.
-
Amino group (-NH₂) at the 1-position, enabling participation in hydrogen bonding and electrophilic substitution reactions.
The molecular weight is 272.32 g/mol, with a density and boiling point yet to be empirically determined .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₄S |
| Molecular Weight | 272.32 g/mol |
| IUPAC Name | 2-Methoxy-4-(morpholine-4-sulfonyl)aniline |
| Solubility | Likely polar organic solvents (DMF, DMSO) |
| Stability | Stable under inert conditions |
Synthesis and Manufacturing
General Synthesis Strategy
The compound is synthesized via sulfonylation of 2-methoxy-4-aminophenol using morpholine-4-sulfonyl chloride. A typical procedure involves:
-
Sulfonylation: Reacting 2-methoxy-4-aminophenol with morpholine-4-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) .
-
Purification: Column chromatography or recrystallization from ethanol to isolate the product.
Table 2: Reaction Conditions for Sulfonylation
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst/Base | Triethylamine |
| Temperature | 0–25°C (gradual warming) |
| Reaction Time | 12–24 hours |
| Yield | ~70–85% (estimated) |
Biological Activities and Mechanisms
Enzyme Inhibition
Sulfonamide derivatives are known to inhibit carbonic anhydrases and cyclooxygenases (COX). The morpholine sulfonyl group may enhance binding affinity to enzyme active sites via hydrogen bonding and hydrophobic interactions.
Table 3: Comparative Bioactivity of Sulfonamide Analogues
| Compound | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine | Pending | COX-2 Inhibition |
| 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine | 12.4 | Apoptosis Induction |
Applications in Pharmaceutical Development
Anti-Inflammatory Agents
The sulfonamide moiety inhibits COX-2, reducing prostaglandin synthesis. Preclinical models suggest oral bioavailability and low hepatotoxicity .
Antibacterial Agents
Sulfonamides historically target dihydropteroate synthase (DHPS) in bacteria. Structural modifications, such as the morpholine group, may overcome resistance mechanisms in Staphylococcus aureus .
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance potency against specific cancer cell lines.
-
Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability in vivo.
-
Target Identification: High-throughput screening to identify novel enzyme targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume